molecular formula C10H9ClN2O B3386480 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 73217-34-2

3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B3386480
CAS No.: 73217-34-2
M. Wt: 208.64 g/mol
InChI Key: IHFBPVISJMSYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole (CAS: 175205-61-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 3 and a 2-methylphenyl group at position 5 . Its molecular formula is C₁₀H₉ClN₂O₂ (MW: 224.64 g/mol). The compound is synthesized via condensation reactions, such as the reaction of substituted amidoximes with chloroacetyl chloride derivatives, yielding up to 80% under optimized conditions . Key characterization data include ¹H NMR (δ 4.75 ppm for chloromethyl protons) and ESI-MS ([M+H]⁺: m/z 225.1) . The chloromethyl group enhances reactivity for further functionalization, making it a versatile intermediate in medicinal and agrochemical research .

Properties

IUPAC Name

3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFBPVISJMSYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221172
Record name 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-34-2
Record name 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73217-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzonitrile with chloromethyl isocyanate in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its chloromethyl group allows for further functionalization, enabling the introduction of diverse substituents to tailor properties for specific applications.

Synthetic Routes

  • Common synthetic routes involve cyclization reactions where appropriate precursors are treated under controlled conditions. For instance, chloromethyl isocyanate can react with phenolic compounds to yield various oxadiazole derivatives.

Biological Research

Antimicrobial Properties

  • Research indicates that derivatives of 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole exhibit promising antimicrobial activities. Studies have shown significant inhibition against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Anticancer Activity

  • The compound has been evaluated for its anticancer properties. Certain derivatives have demonstrated selective cytotoxicity towards cancer cell lines, with some showing IC50 values in the nanomolar range against specific types of cancer such as pancreatic and prostate cancers . This highlights its potential in drug discovery and therapeutic applications.

Medicinal Chemistry

Drug Development

  • The unique structure of 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole allows it to interact with various biological targets. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and anticancer effects .

Case Study: Anticancer Compounds

  • A study involving a series of oxadiazole derivatives showed that certain compounds could inhibit key enzymes involved in cancer progression. For example, compounds targeting human carbonic anhydrases demonstrated nanomolar potency against cancer-related enzymes .

Industrial Applications

Material Science

  • In the industrial sector, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced performance characteristics in these materials.

Agrochemicals

  • The versatility of 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole also extends to agrochemical applications where it serves as an intermediate in the synthesis of plant protection products and fertilizers.

Table 1: Summary of Biological Activities

Activity TypeTested CompoundsResults
AntimicrobialVarious derivativesSignificant inhibition against bacteria and fungi
AnticancerSelected derivativesIC50 values < 100 nM in cancer cell lines

Table 2: Synthetic Methods Overview

Method TypeDescriptionYield Potential
CyclizationReaction of chloromethyl isocyanate with phenolic compoundsHigh
FunctionalizationIntroduction of substituents via nucleophilic substitutionModerate to High

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The bioactivity and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis:

Compound Name Substituent (Position) Molecular Formula MW (g/mol) Key Properties/Activities References
3-(Chloromethyl)-5-(2-methylphenyl) 2-Methyl (C₆H₄) C₁₀H₉ClN₂O₂ 224.64 High reactivity for alkylation
5-(Chloromethyl)-3-(3-fluorophenyl) 3-Fluoro (C₆H₄) C₉H₆ClFN₂O 212.61 Enhanced polarity; early-stage research
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl) 3,4-Dichloro (C₆H₃) C₁₅H₉Cl₂N₃O 318.16 MAO-B inhibition (neuroprotective)
5-(3-Chlorothiophen-2-yl)-3-(4-CF₃Ph) 3-Thiophene, 4-CF₃ (C₆H₄) C₁₃H₇ClF₃N₂OS 335.72 Apoptosis induction (anticancer)
3-(4-Bromophenyl)-5-(chloromethyl) 4-Bromo (C₆H₄) C₈H₅BrClN₂O 275.50 Insecticidal activity

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -CF₃, -Br) improve metabolic stability and binding affinity to target proteins .
  • Bulkier substituents (e.g., 2-methylphenyl) may hinder rotational freedom, affecting molecular packing and solubility .
  • Heteroaromatic substitutions (e.g., thiophene in ) introduce π-π stacking interactions, enhancing biological activity .

Chloromethyl Group Reactivity

The chloromethyl group at position 3 enables nucleophilic substitution reactions, facilitating the synthesis of derivatives:

  • Reaction with benzotriazole : Forms 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl derivatives, useful in antiviral research .
  • Alkylation with phenols: Generates ether-linked compounds with improved antimicrobial activity (MIC: 12.5–50 µg/mL against S. aureus) .

Structural and Crystallographic Insights

  • Planarity : The dihedral angle between the oxadiazole ring and aromatic substituents influences intermolecular interactions. For example, 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole exhibits near-coplanar rings (dihedral angle: 1.7°), promoting Cl···O contacts (3.019 Å) for crystal stability .
  • Methyl vs. Halogen Substitutents : Methyl groups (e.g., 2-methylphenyl) introduce steric effects, while halogens (e.g., -Cl, -Br) enhance halogen bonding in crystal lattices .

Anticancer Agents

  • Compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole): Induces G₁-phase arrest and apoptosis in T47D breast cancer cells (IC₅₀: 0.5 µM) .
  • TIP47 Targeting : Derivatives like 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)) bind to TIP47, an IGF-II receptor protein, showing in vivo efficacy in MX-1 tumor models .

Neuroprotective Agents

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl) : Inhibits MAO-B (IC₅₀: 0.89 µM), a target for Parkinson’s disease therapy .

Agrochemicals

  • Anthranilic diamide-oxadiazole hybrids : Exhibit larvicidal activity against Plutella xylostella (LC₅₀: 0.20 mg/L), outperforming commercial insecticides .

Biological Activity

3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.

Chemical Structure and Properties

The chemical structure of 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can be represented as follows:

  • Molecular Formula : C10_{10}H9_{9}ClN2_2O
  • CAS Number : 1132-61-2

This compound features a chloromethyl group and a methylphenyl substituent that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance:

  • Cytotoxicity Studies : In vitro evaluations have shown that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The IC50_{50} values for some derivatives range from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis. Western blot analyses indicated that compounds similar to 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole increase p53 expression levels and activate caspase-3 cleavage in cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF-70.65Apoptosis via p53 activation
Compound BA5491.50Caspase activation
Compound CSK-MEL-20.75Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been explored, with several studies indicating their efficacy against various pathogens:

  • Bacterial Inhibition : Compounds derived from the oxadiazole framework have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

CompoundPathogenMIC (µg/mL)Activity Type
Compound DStaphylococcus aureus8Bactericidal
Compound EEscherichia coli16Bacteriostatic
Compound FCandida albicans32Fungicidal

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Modifications such as halogen substitutions or variations in the phenyl ring can significantly impact their potency:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been associated with enhanced biological activity, particularly in anticancer and antimicrobial assays .
  • Substituent Effects : The position and nature of substituents on the oxadiazole ring play a crucial role in determining the compound's interaction with biological targets.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on MCF-7 cells. The most potent derivative exhibited an IC50_{50} value comparable to established chemotherapeutics like Tamoxifen .
  • Case Study on Antimicrobial Effects : Another research focused on the antibacterial properties of oxadiazoles against resistant strains of bacteria. The derivatives displayed promising results, suggesting their potential as new antimicrobial agents .

Q & A

Basic Question: What are the recommended synthetic routes for 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is typically synthesized via cyclization of substituted amidoximes with chloromethyl intermediates. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles are synthesized by reacting hydroxylamine derivatives with acyl chlorides under reflux in anhydrous tetrahydrofuran (THF) . Optimization involves:

  • Temperature Control : Reactions at 60–80°C minimize side products.
  • Catalyst Use : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) improves cyclization efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Yields range from 31% to 90%, depending on substituents and base selection .

Basic Question: What analytical techniques are critical for characterizing this oxadiazole derivative?

Answer:
Routine characterization includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., chloromethyl protons at δ ~4.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
    • IR : C=N stretching (~1610 cm⁻¹) and C-O-C bands (~1250 cm⁻¹) validate the oxadiazole ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 220.65 for C₁₁H₉ClN₂O) confirm molecular weight .
  • Elemental Analysis : Ensures >95% purity .

Advanced Question: How does the substitution pattern on the oxadiazole ring influence biological activity in Sirtuin 2 (Sirt2) inhibition?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 3rd Position : A para-substituted phenyl group (e.g., 4-chlorophenyl) enhances Sirt2 binding via hydrophobic interactions .
  • 5th Position : A cyclic aminomethyl or haloalkyl chain (e.g., piperidine) improves potency. For example, compound 21b (IC₅₀ = 1.5 µM) outperforms analogs with linear chains .
  • Key Data : IC₅₀ values correlate with substituent bulkiness and electronic effects (Table S5 in ).

Advanced Question: What mechanistic insights explain the decyanation reaction of this oxadiazole with KCN?

Answer:
Reaction with KCN at elevated temperatures (80–100°C) proceeds via:

Nucleophilic Substitution : KCN replaces the chloromethyl group, forming a nitrile intermediate.

Decyanation : The nitrile undergoes HCN elimination, releasing cyanogen (detected via IR) and yielding alkanes .

  • Key Insight : The oxadiazole ring stabilizes intermediates, enabling a one-pot protocol with 70–85% yields .

Advanced Question: How can researchers resolve contradictions in apoptosis-inducing activity across cancer cell lines?

Answer:
Inconsistent activity (e.g., T47D breast cancer vs. resistant lines) may arise from:

  • Target Expression : The compound binds TIP47 (IGF II receptor binding protein), which is differentially expressed .
  • Cell Cycle Effects : Flow cytometry reveals G₁-phase arrest in responsive lines, while resistant cells bypass checkpoint activation .
  • Methodology : Validate target engagement using photoaffinity labeling and CRISPR knockdowns .

Advanced Question: What computational strategies predict the dual modulation of FXR and PXR by oxadiazole derivatives?

Answer:
For nuclear receptor modulation:

  • Docking Studies : Glide SP docking identifies key interactions (e.g., hydrogen bonds with FXR’s Tyr366) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; compounds with 4-piperidyl groups show higher residence times .
  • QSAR Models : Hammett constants (σ) of substituents correlate with EC₅₀ values for PXR agonism .

Basic Question: What safety protocols are essential when handling this compound?

Answer:
Based on MSDS

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How can 1,2,4-oxadiazole derivatives be tailored for insecticidal applications?

Answer:
In anthranilic diamide analogs:

  • Bioisosterism : Replace amide groups with 1,2,4-oxadiazole to enhance metabolic stability .
  • Substituent Effects : 3-(Trifluoromethyl) groups increase larvicidal activity (e.g., compound 3IIl , LC₅₀ = 0.20 mg/L) .
  • CoMFA Models : Steric bulk at the 5-position improves binding to ryanodine receptors .

Advanced Question: What methodologies assess MAO inhibition by oxadiazole derivatives?

Answer:

  • Enzyme Assays : Use recombinant human MAO-A/B with kynuramine as substrate; measure fluorescence (Ex: 310 nm, Em: 400 nm) .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify competitive inhibitors (e.g., 3,4-dichlorophenyl analogs) .

Basic Question: How does solvent choice impact the synthesis of oxadiazole intermediates?

Answer:

  • Polar Aprotic Solvents : THF or DMF enhance nucleophilicity of amidoximes.
  • Base Compatibility : NaH in THF vs. Cs₂CO₃ in DMSO alters reaction rates and byproduct formation .
  • Workup : Ethyl acetate extraction minimizes polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.